Dodecyltrimethylammonium bromide

Catalog No.
S562422
CAS No.
1119-94-4
M.F
C15H34N.Br
C15H34BrN
M. Wt
308.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dodecyltrimethylammonium bromide

CAS Number

1119-94-4

Product Name

Dodecyltrimethylammonium bromide

IUPAC Name

dodecyl(trimethyl)azanium;bromide

Molecular Formula

C15H34N.Br
C15H34BrN

Molecular Weight

308.34 g/mol

InChI

InChI=1S/C15H34N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1

InChI Key

XJWSAJYUBXQQDR-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

Synonyms

1-dodecanaminium, N,N,N-trimethyl-, bromide, ammonium, dodecyltrimethyl-, chloride, ammonium, dodecyltrimethyl-,bromide, C(12)TAC, C12QAC, C12TAC, dodecyl trimethyl ammonium chloride, dodecyl trimethylammonium chloride, dodecyltrimethylammonium, dodecyltrimethylammonium bromide, dodecyltrimethylammonium chloride, dodecyltrimethylammonium chromate (2:1), dodecyltrimethylammonium ethyl sulfate, dodecyltrimethylammonium hydroxide, dodecyltrimethylammonium iodide, dodecyltrimethylammonium maleate (2:1), dodecyltrimethylammonium methyl sulfate salt, dodecyltrimethylammonium perchlorate, dodecyltrimethylammonium sulfate (2:1), dodecyltrimethylammonium sulfide (2:1), dodecyltrimethylammonium thiomolybdate salt hydrate, DoTAC compound, DTMACl cpd, laurtrimonium, laurtrimonium bromide, laurtrimonium chloride, lauryl trimethyl ammonium chloride, lauryltrimethylammonium bromide, lauryltrimethylammonium chloride, monolauryltrimethylammonium chloride, N,N,N-trimethyl-1-dodecanaminium chloride, n-dodecyl triethylammonium bromide, n-dodecyltrimethylammonium, n-dodecyltrimethylammonium chloride

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C.[Br-]

Dodecyltrimethylammonium bromide (DTAB) is a versatile quaternary ammonium compound with a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry []. Its unique properties make it a valuable tool for various research techniques, including:

Protein solubilization and purification:

DTAB effectively disrupts non-covalent interactions such as hydrophobic interactions and electrostatic forces that hold proteins in their folded state or bound to membranes [, ]. This allows DTAB to solubilize membrane-bound proteins and peptides, making them accessible for further analysis and characterization in proteomic research [].

DNA extraction:

DTAB can be used to disrupt cell membranes and precipitate nucleic acids, including DNA, from biological samples []. This property is employed in various DNA extraction protocols, particularly for isolating genomic DNA from tissues and microorganisms.

Cell lysis:

DTAB can disrupt cell membranes, leading to cell lysis and the release of intracellular components []. This property is valuable in various research applications, such as studying cellular components, isolating organelles, and analyzing intracellular enzymes and metabolites.

Other applications:

DTAB also finds applications in other areas of scientific research, including:

  • Antimicrobial activity: Studies have shown that DTAB possesses antimicrobial properties against various bacteria and fungi [].
  • Antistatic properties: DTAB can be used as an antistatic agent in various industrial applications due to its ability to reduce the surface tension of materials [].

Dodecyltrimethylammonium bromide is a quaternary ammonium compound with the molecular formula C15H34NBrC_{15}H_{34}NBr and a molecular weight of approximately 308.35 g/mol. It is commonly referred to as dodecyltrimethylammonium bromide or Lauryltrimethylammonium bromide. This compound is typically encountered as a white to almost white solid, and it exhibits high solubility in water, with a solubility of 954 g/L at 20 °C . Dodecyltrimethylammonium bromide is classified as a cationic surfactant, which means it carries a positive charge and can interact effectively with negatively charged surfaces, making it useful in various applications such as detergents, emulsifiers, and antimicrobial agents.

The mechanism of action of DTAB depends on the specific application. Here are two key mechanisms:

  • Protein solubilization: DTAB disrupts the hydrophobic interactions and electrostatic forces that stabilize protein structures. This can cause proteins to unfold and become soluble in aqueous solutions []. This property is valuable for protein extraction and purification techniques.
  • Cell lysis: DTAB can disrupt the cell membrane due to its interaction with phospholipids (a major component of cell membranes). This can lead to cell lysis (breaking open) and release of cellular contents. This property is useful for studying intracellular components or isolating specific organelles.

DTAB is a skin, eye, and respiratory irritant []. It can also be harmful if swallowed. Here are some safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling DTAB.
  • Avoid inhalation, ingestion, and contact with skin and eyes.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.
, particularly in the context of peptide synthesis and as a protective agent in organic reactions. It can act as a surfactant that facilitates the formation of micelles, which are critical in various chemical processes. In aqueous solutions, dodecyltrimethylammonium bromide can undergo hydrolysis, leading to the release of dodecanol and trimethylamine . Additionally, it can interact with other surfactants to modify their properties, enhancing or reducing their effectiveness depending on the formulation .

Dodecyltrimethylammonium bromide can be synthesized through several methods. One common approach involves the reaction of dodecanol with trimethylamine in the presence of a suitable halogen source, typically hydrogen bromide. This reaction yields dodecyltrimethylammonium bromide along with water as a byproduct. The process can be optimized by controlling reaction conditions such as temperature and pH to maximize yield and purity . Alternative methods may include the use of phase transfer catalysts to facilitate the reaction between reactants in different phases.

Dodecyltrimethylammonium bromide has diverse applications across various fields:

  • Surfactants: Used in detergents and cleaning products due to its ability to reduce surface tension.
  • Emulsifiers: Employed in cosmetic formulations to stabilize emulsions.
  • Antimicrobial Agents: Utilized in disinfectants for its bactericidal properties.
  • Biochemical Research: Serves as a reagent in peptide synthesis and protein purification techniques .
  • Nanotechnology: Used for modifying surfaces in nanomaterials synthesis.

Studies have shown that dodecyltrimethylammonium bromide interacts with various biological membranes and proteins. Its ability to form micelles allows it to encapsulate hydrophobic compounds, enhancing their solubility and bioavailability. Furthermore, research indicates that this compound can influence the behavior of other surfactants when used in combination, affecting their stability and efficacy .

Dodecyltrimethylammonium bromide shares similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Dodecyltrimethylammonium BromideC15H34NBrHigh solubility; strong antimicrobial properties
Cetyltrimethylammonium BromideC16H34NBrLonger alkyl chain; higher surface activity
Benzalkonium ChlorideC22H38ClNContains aromatic ring; broader antimicrobial spectrum
Octadecyltrimethylammonium BromideC19H42NBrLonger chain; used primarily in pharmaceutical formulations

Dodecyltrimethylammonium bromide's unique balance of hydrophobicity and hydrophilicity makes it particularly effective for applications requiring both surfactant properties and biological activity. Its specific structure allows for versatile uses across various industries while maintaining safety considerations due to its toxicological profile .

Physical Description

Liquid
White to light yellow odorless powder; Hygroscopic; [Acros Organics MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

307.18746 g/mol

Monoisotopic Mass

307.18746 g/mol

Heavy Atom Count

17

UNII

6IC8NZ97S2

Related CAS

10182-91-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 88 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 88 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 86 of 88 companies with hazard statement code(s):;
H301 (22.09%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (51.16%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (24.42%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (63.95%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (68.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

1119-94-4

Wikipedia

Laurtrimonium bromide

Use Classification

Cosmetics -> Antistatic; Preservative; Hair conditioning

General Manufacturing Information

Paint and Coating Manufacturing
1-Dodecanaminium, N,N,N-trimethyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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